[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 3-phenylpropyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. In cancer therapy, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(3-Phenylpropyl)sulfanyl]methanimidamide hydrochloride
- [(3-Phenylpropyl)sulfanyl]methanimidamide sulfate
- [(3-Phenylpropyl)sulfanyl]methanimidamide acetate
Uniqueness
[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-phenylpropyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.BrH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKYLRCDFIXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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